4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-6-14-9(15)5-4-8-10(14)12-7-13-11(8)16-2/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYVFYNRURENSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods. One common approach involves the condensation of 4-methoxypyridine-2-carbaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the desired pyrido[2,3-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Structure and Composition
- Molecular Formula : C11H13N3O
- Molecular Weight : 203.25 g/mol
- Chemical Structure : The compound features a pyrido[2,3-d]pyrimidine core with methoxy and propyl substituents, which may influence its biological activity.
Medicinal Chemistry
4-Methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one has been investigated for its potential therapeutic effects. According to recent patents, derivatives of pyrido[2,3-d]pyrimidine have shown promise in treating various conditions due to their pharmacological properties. Specifically, compounds in this class are being explored for:
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy .
- Antiviral Properties : The compound's structure may allow it to interfere with viral replication processes, making it a candidate for antiviral drug development.
Cosmetic Formulations
The compound's properties are also being leveraged in cosmetic science. Its incorporation into formulations aims to enhance skin health through:
- Moisturizing Effects : Studies indicate that compounds with similar structures can improve skin hydration and barrier function.
- Anti-inflammatory Properties : Given the increasing demand for soothing agents in cosmetics, this compound could serve as an effective ingredient for sensitive skin formulations .
Drug Discovery
In the realm of drug discovery, this compound is being evaluated for:
- Lead Compound Development : Its unique structure offers a scaffold for the design of new drugs targeting specific biological pathways.
- Structure-Activity Relationship Studies : Researchers are conducting studies to understand how modifications to the compound affect its biological activity, aiding in the optimization of lead compounds for therapeutic use.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer activity of pyrido[2,3-d]pyrimidine derivatives. The researchers synthesized various analogs and tested them against several cancer cell lines. The results indicated that specific modifications to the core structure significantly enhanced cytotoxicity compared to the parent compound.
Case Study 2: Cosmetic Applications
In a formulation study, researchers developed a cream incorporating this compound aimed at improving skin hydration. The formulation underwent stability testing and clinical trials, revealing increased moisture retention and improved skin texture among participants after regular application over a month.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The compound is known to inhibit various kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation, survival, and differentiation. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit diverse biological activities depending on substitution patterns and saturation of the C5-C6 bond. Below is a detailed comparison of 4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one with key analogs:
Structural and Functional Differences
Pharmacokinetic and Physicochemical Properties
| Property | 4-Methoxy-8-propyl Derivative | Palbociclib | PRN1371 |
|---|---|---|---|
| LogP (Predicted) | ~2.5 | ~3.1 | ~3.8 |
| Solubility | Moderate (methoxy enhances polarity) | Low | Low |
| Bioavailability | Moderate (propyl balances lipophilicity) | High | Moderate |
The 8-propyl group may improve blood-brain barrier penetration compared to cyclopentyl, though this requires experimental validation.
Biological Activity
4-Methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. Its unique structure, characterized by a pyridine and pyrimidine ring system, positions it as a promising candidate for various therapeutic applications. This article explores its biological activities, synthesis, structure-activity relationships, and potential applications in medicine.
- Molecular Formula : CHNO
- Molecular Weight : 219.24 g/mol
- CAS Number : 2034571-81-6
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Anticancer Activity :
- Compounds in the pyrido[2,3-d]pyrimidine class have shown potential as anticancer agents. For instance, derivatives of this compound have been identified as selective inhibitors of kinases involved in cancer progression. Studies have demonstrated that modifications to the chemical structure can enhance potency against various cancer cell lines.
- A study reported that certain derivatives exhibited IC values as low as 0.087 µM against H1975 cells, indicating strong cytotoxicity compared to established drugs like olmutinib and AZD9291 .
-
Phosphodiesterase Inhibition :
- The compound has been noted for its ability to inhibit phosphodiesterase type 5 (PDE5), which is relevant in treating erectile dysfunction. This inhibition is crucial as it leads to increased levels of cyclic GMP, promoting vasodilation .
-
Antimicrobial Properties :
- Preliminary evaluations suggest that derivatives of this compound may also possess antimicrobial properties, although detailed studies are still required to establish specific mechanisms and efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- The presence of the methoxy group at the 4-position enhances nucleophilicity and facilitates interactions with biological targets.
- The propyl chain at the 8-position appears to contribute to hydrophobic interactions, which may improve binding affinity to target proteins.
Comparative Analysis of Similar Compounds
| Compound Name | IC (µM) | Target | Activity Type |
|---|---|---|---|
| This compound | 0.087 | EGFR L858R/T790M | Anticancer |
| Compound B1 | 0.013 | EGFR L858R/T790M | Anticancer |
| Olmutinib | 0.458 | EGFR L858R/T790M | Anticancer |
| AZD9291 | 0.067 | EGFR L858R/T790M | Anticancer |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : Appropriate pyridine and pyrimidine precursors are condensed.
- Alkylation : The propyl chain is introduced through alkylation with propyl halides.
- Methylation : The methoxy group is added via methylation reactions.
Purification is generally achieved using chromatographic techniques .
Case Studies
Several studies have focused on the biological evaluation of this compound and its derivatives:
- In Vitro Antitumor Activity :
- Kinase Inhibition Studies :
Q & A
Q. What are the established synthetic routes for 4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one?
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives typically involves cyclocondensation or cyclization strategies. For example:
- Cyclization from pyrimidine esters : A pyrimidine ester intermediate can undergo cyclization under acidic conditions to form the bicyclic core, as demonstrated in the synthesis of 5-hydroxy-substituted analogs (Figure 12, ).
- Microwave-assisted one-pot synthesis : Reacting methyl acrylate, malononitrile, and guanidine derivatives in a microwave reactor yields 4-amino-substituted derivatives with 65–70% efficiency, a method adaptable for introducing propyl and methoxy groups .
- Functionalization post-core formation : Bromination at C6 using N-bromosuccinimide (NBS) in DMF enables subsequent substitution (e.g., introducing propyl groups via alkylation) .
Q. What analytical techniques are critical for characterizing this compound?
Post-synthesis characterization requires:
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and purity, as shown for derivatives with methylamino and chlorophenyl groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., HRMS (MALDI) for derivatives with m/z = 358.1430 [M+H]+ ).
- HPLC purity analysis : Ensures ≥95% purity, often using reverse-phase columns with UV detection at 280/310 nm .
Q. What preliminary biological activities are reported for structural analogs?
Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives exhibit diverse activities:
| Compound | Substituents | Activity | Reference |
|---|---|---|---|
| Analog 1 | 8-Cyclopentyl, 5-methyl | Antitumor | |
| Analog 2 | 6-Cyano, 5-methyl | Antimicrobial | |
| Analog 3 | 4-Methyl | Kinase inhibition | |
| The methoxy and propyl groups in the target compound may enhance solubility or target selectivity, though empirical data are needed. |
Advanced Research Questions
Q. How do substituents at C4 and C8 influence kinase selectivity and potency?
- C4 modifications : Introducing amino or aryl groups at C4 enhances interactions with kinase ATP-binding pockets. For example, 4-amino derivatives show selectivity for salt-inducible kinases (SIKs) via hydrogen bonding with catalytic lysine residues .
- C8 alkyl chains : Longer alkyl chains (e.g., propyl) improve hydrophobic interactions with kinase pockets. Substituting cyclopentyl with propyl in analogs reduces steric hindrance, potentially increasing bioavailability .
- Halogenation : Bromine or chlorine at C6 improves selectivity for SIK2 over SIK3 by 10-fold, as shown in pan-SIK inhibitor profiling (Table 1, ).
Q. How can researchers resolve contradictions in regioselectivity during halogenation?
Regioselectivity challenges in bromination arise from competing Wheland intermediate stabilization. Key insights:
- N-Bromoimino intermediates : Captured intermediates (e.g., compound 12) confirm bromination occurs preferentially at C5 over C6 due to resonance stabilization of the pyrimidinone ring .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor C6 bromination, while protic solvents shift selectivity to C5 .
Q. What orthogonal decoration strategies enable rapid diversification of the core structure?
- Dihalogenation : Introducing bromine and iodine at C2 and C6 creates a versatile intermediate for Suzuki-Miyaura cross-coupling, enabling regioselective aryl group incorporation .
- Sequential functionalization : For example, iodination at C6 allows palladium-catalyzed coupling with boronic acids, followed by Ullmann-type amination at C2 .
Q. How can photoinduced dehydrogenation optimize synthesis efficiency?
Irradiation at 450 nm in DMSO dehydrogenates 5,6-dihydropyrido[2,3-d]pyrimidinones to the aromatic core, eliminating the need for metal catalysts. This autocatalytic method generates H2O2 as a byproduct, simplifying purification .
Data Contradiction Analysis
Q. Why do similar derivatives exhibit conflicting activity profiles in kinase assays?
Contradictions arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., CF3) at C6 enhance SIK2 inhibition (IC50 = 12 nM) but reduce ZAP-70 affinity by altering π-π stacking .
- Conformational flexibility : Propyl groups at C8 may adopt multiple orientations, leading to variable binding in dynamic kinase domains .
Q. How does the methoxy group impact metabolic stability versus potency?
Methoxy groups at C4 improve metabolic stability by resisting cytochrome P450 oxidation but may reduce potency due to steric clashes. Balancing these effects requires comparative ADME studies of methoxy vs. hydroxy analogs .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
